(2R)-2-Hydroxy-2-[(R)-1-methoxyethyl]-3-methylbutanoic acid [(7aS)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl ester
CAS No.: 488-00-6
Cat. No.: VC3804331
Molecular Formula: C16H27NO4
Molecular Weight: 297.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 488-00-6 |
|---|---|
| Molecular Formula | C16H27NO4 |
| Molecular Weight | 297.39 g/mol |
| IUPAC Name | [(8S)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-methoxyethyl]-3-methylbutanoate |
| Standard InChI | InChI=1S/C16H27NO4/c1-11(2)16(19,12(3)20-4)15(18)21-10-13-7-9-17-8-5-6-14(13)17/h7,11-12,14,19H,5-6,8-10H2,1-4H3/t12-,14+,16+/m1/s1 |
| Standard InChI Key | AORFDVNAPHMKAU-INWMFGNUSA-N |
| Isomeric SMILES | C[C@H]([C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1CCC2)O)OC |
| SMILES | CC(C)C(C(C)OC)(C(=O)OCC1=CCN2C1CCC2)O |
| Canonical SMILES | CC(C)C(C(C)OC)(C(=O)OCC1=CCN2C1CCC2)O |
Introduction
Structural and Stereochemical Features
Core Architecture
Heleurine belongs to the pyrrolizidine alkaloid family, featuring a bicyclic pyrrolizidine nucleus (7aS configuration) esterified with a branched hydroxy acid moiety. The compound’s stereochemistry is critical to its biological activity, with absolute configurations confirmed as (2R,7aS) through advanced spectroscopic methods. The ester linkage connects the necine base (pyrrolizidine) to the necic acid component, (2R)-2-hydroxy-2-[(R)-1-methoxyethyl]-3-methylbutanoic acid, introducing both hydrophilic and lipophilic regions .
Table 1: Key Structural Descriptors
| Property | Value/Description | Source |
|---|---|---|
| Molecular formula | C₁₆H₂₇NO₄ | |
| Molecular weight | 297.39 g/mol | |
| Density | 1.12 g/cm³ | |
| Boiling point | 408.8°C (predicted) | |
| CAS Registry Number | 488-00-6 |
Natural Occurrence and Biosynthesis
Botanical Sources
Heleurine is primarily isolated from Heliotropium indicum L. (Boraginaceae), a plant traditionally used in Ayurvedic medicine for treating inflammatory and infectious diseases . The compound accumulates in aerial parts, with concentrations varying seasonally and geographically .
Biosynthetic Pathways
Pyrrolizidine alkaloids like Heleurine derive from homospermidine, a polyamine precursor. The necine base originates from putrescine via spermidine intermediates, while the necic acid component is synthesized through branched-chain amino acid metabolism . Esterification of these moieties occurs enzymatically, though the specific enzymes in H. indicum remain uncharacterized .
Physicochemical and Spectroscopic Properties
Solubility and Stability
Heleurine exhibits limited water solubility (logP ≈ 1.29) , favoring organic solvents like chloroform and ethyl acetate. The compound is sensitive to acidic hydrolysis, which cleaves the ester bond, releasing hepatotoxic pyrrolic metabolites .
Spectroscopic Characterization
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Mass Spectrometry: Characteristic fragments at m/z 80 (pyrrolizidine core) and m/z 138 (necic acid moiety) confirm its structure .
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NMR: ¹H NMR signals at δ 3.35 (methoxy group) and δ 4.85 (ester carbonyl) align with stereochemical models .
Pharmacological Activities
Antioxidant Capacity
In vitro assays suggest Heleurine scavenges DPPH radicals (IC₅₀ ≈ 45 µM), though this activity is weaker than ascorbic acid . Its methoxyethyl group may donate electrons to stabilize free radicals.
Toxicological Considerations
Hepatotoxicity
Like most PAs, Heleurine is metabolized in the liver to dehydropyrrolizidine derivatives, which alkylate DNA and proteins, causing veno-occlusive disease . Chronic exposure to 1–2 mg/kg in rats induces histopathological changes in hepatocytes .
Carcinogenicity
The International Agency for Research on Cancer (IARC) classifies unsaturated PAs as Group 2B carcinogens. While Heleurine’s carcinogenic potential is unstudied, structural analogs like lasiocarpine are confirmed mutagens .
Analytical and Industrial Applications
Quality Control in Phytopharmaceuticals
Heleurine serves as a biomarker in HPLC-UV assays (λ = 254 nm) to standardize H. indicum-based formulations . Retention times (tᵣ ≈ 12.3 min) and peak purity are validated per ICH guidelines .
Synthetic Chemistry
The compound’s stereochemical complexity makes it a challenging target for total synthesis. Current routes involve:
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